Technical Guide: Physicochemical Properties of O-Desmethylmetoprolol-d5
Technical Guide: Physicochemical Properties of O-Desmethylmetoprolol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of O-Desmethylmetoprolol-d5, a deuterated metabolite of the widely used beta-blocker, metoprolol. Understanding these properties is crucial for its application in various research and development contexts, including its use as an internal standard in pharmacokinetic studies.
Core Physicochemical Data
O-Desmethylmetoprolol-d5 is the deuterated analog of O-Desmethylmetoprolol, a primary metabolite of metoprolol. The introduction of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification assays.
| Property | Value | Source |
| Chemical Name | 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneethanol-d5 | N/A |
| Synonyms | (±)-O-Demethylmetoprolol-d5; H 105/22-d5; SL 80-0088-d5 | N/A |
| CAS Number | 1189981-81-4 | N/A |
| Molecular Formula | C₁₄H₁₈D₅NO₃ | N/A |
| Molecular Weight | 258.37 g/mol | N/A |
| Appearance | White to Off-White Solid | N/A |
| Melting Point | 75-78°C | N/A |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | N/A |
| Predicted logP (for non-deuterated form) | 1.3 | [1][2] |
| Predicted pKa | Due to the presence of a secondary amine, O-Desmethylmetoprolol is expected to be a weak base. The predicted basic pKa is estimated to be in the range of 9.0-10.0. | N/A |
| Predicted Aqueous Solubility | Predicted to have moderate aqueous solubility, influenced by its pKa and logP. | N/A |
Metabolic Pathway of Metoprolol to O-Desmethylmetoprolol
The primary metabolic pathway for the formation of O-Desmethylmetoprolol from its parent drug, metoprolol, is through O-demethylation. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver, with minor contributions from CYP3A4, CYP2B6, and CYP2C9.
Caption: Metabolic conversion of Metoprolol to O-Desmethylmetoprolol.
Experimental Protocols
Determination of pKa (Potentiometric Titration)
The pKa of O-Desmethylmetoprolol-d5, a weak base due to its secondary amine group, can be accurately determined using potentiometric titration.
Methodology:
-
Sample Preparation: A precise amount of O-Desmethylmetoprolol-d5 is dissolved in a suitable co-solvent (e.g., methanol (B129727) or DMSO) due to its limited aqueous solubility and then diluted with water to a known concentration (typically 1-10 mM). The ionic strength of the solution is maintained using a background electrolyte such as 0.15 M KCl.
-
Titration: The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25°C or 37°C). A calibrated pH electrode is immersed in the solution. The titration is performed by adding standardized hydrochloric acid (HCl) solution in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point using the Henderson-Hasselbalch equation. For a base, the pKb is determined, and the pKa is calculated using the equation pKa + pKb = 14 (at 25°C).
Caption: Experimental workflow for pKa determination by potentiometric titration.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically phosphate (B84403) buffer at pH 7.4 to mimic physiological conditions) are pre-saturated with each other by vigorous shaking, followed by separation.
-
Partitioning: A known amount of O-Desmethylmetoprolol-d5 is dissolved in the pre-saturated aqueous phase. An equal volume of the pre-saturated n-octanol is then added.
-
Equilibration: The mixture is gently shaken or agitated for a sufficient period (e.g., 24 hours) at a constant temperature to allow for complete partitioning of the analyte between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.
-
Quantification: The concentration of O-Desmethylmetoprolol-d5 in both the aqueous and octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Determination of Aqueous Solubility (Shake-Flask Method)
Aqueous solubility is a critical parameter influencing bioavailability. The shake-flask method is a reliable technique for determining thermodynamic solubility.
Methodology:
-
Sample Preparation: An excess amount of solid O-Desmethylmetoprolol-d5 is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 4, 6.8, 7.4, and 9) to cover the physiological range and the predicted pKa.
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Sample Processing: After equilibration, the suspensions are filtered through a low-binding membrane filter (e.g., 0.22 µm) to remove the undissolved solid.
-
Quantification: The concentration of the dissolved O-Desmethylmetoprolol-d5 in the filtrate is determined by a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: The solubility is reported as the concentration of the saturated solution at each pH. A pH-solubility profile can then be constructed. Given its basic nature, the solubility of O-Desmethylmetoprolol-d5 is expected to be higher at lower pH values where it is protonated and more polar.
This guide provides a foundational understanding of the physicochemical properties of O-Desmethylmetoprolol-d5. For specific applications, it is recommended to perform experimental determinations to obtain precise values under the conditions of interest.
